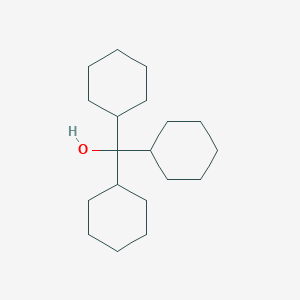

Tricyclohexylmethanol

Descripción

Significance and Research Interest in Molecular Chemistry and Condensed Matter Physics

The significance of tricyclohexylmethanol in molecular chemistry and condensed matter physics stems from its unique structural and thermodynamic properties. In the crystalline state, two this compound molecules form a dimer through hydrogen bonding between their hydroxyl groups. kek.jpnih.gov This dimerization is a key feature, as the direction of these hydrogen bonds can be disordered, leading to a dipolar Ising nature. nih.gov This characteristic is central to its investigation as a ferroelectric molecular crystal. kek.jp

Unlike many traditional ferroelectric materials that rely on a network of hydrogen bonds, this compound exhibits ferroelectricity at low temperatures without such a network, presenting a valuable model system for studying the fundamental mechanisms of this phenomenon. kek.jp The compound undergoes a paraelectric-ferroelectric phase transition at approximately 103-104 K. kek.jpresearchgate.net

Furthermore, this compound is a good glass former. acs.org Upon cooling from the liquid state, it undergoes a glass transition at around 265 K. consensus.appnih.gov The study of its supercooled liquid state and the dynamics of molecular association, specifically the formation of dimers, provides insights into the complex processes governing glass formation. nih.govusc.edu The field of condensed matter physics, which deals with the macroscopic and microscopic properties of matter, finds this compound to be a compelling subject due to these phase transitions and the interplay of molecular ordering and dynamics. wikipedia.orgicmp.lviv.ua

Overview of Key Academic Research Domains for this compound

Academic research on this compound is concentrated in several key domains:

Ferroelectricity and Phase Transitions: A primary area of research is the study of its ferroelectric properties. Investigations focus on the paraelectric-ferroelectric phase transition, the nature of the spontaneous polarization in the low-temperature phase, and the order-disorder mechanism of the dimer dipoles. kek.jpnih.gov Heat capacity measurements and X-ray diffraction are crucial techniques in this domain. nih.gov

Glass Transition and Supercooled Liquids: Researchers are actively exploring the glass transition of this compound and the molecular dynamics in its supercooled liquid state. nih.govusc.edu Techniques such as adiabatic calorimetry and dielectric spectroscopy are employed to understand the thermodynamic and kinetic aspects of this transition. acs.orgusc.edu The formation of globular associates (dimers) through hydrogen bonding as the liquid is cooled is a significant point of interest. nih.govusc.edu

Crystal Structure and Molecular Dynamics: Detailed analysis of the crystal structure of this compound at various temperatures is fundamental to understanding its physical properties. kek.jpnih.gov X-ray crystallography helps to elucidate the arrangement of molecules in the crystal lattice and the nature of the hydrogen-bonded dimers. nih.gov These structural studies are often correlated with thermodynamic data to build a comprehensive picture of the compound's behavior.

Thermodynamic Properties: The measurement and analysis of thermodynamic quantities, such as heat capacity and entropy, are essential for characterizing the phase transitions and the glass state of this compound. nih.govacs.org These studies provide fundamental data for testing theoretical models of molecular solids and glasses.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₄O | nist.gov |

| Molecular Weight | 278.47 g/mol | sigmaaldrich.com |

| Appearance | White crystalline solid | sigmaaldrich.com |

| Melting Point | 94-96 °C | sigmaaldrich.comcookechem.com |

| Boiling Point | 178-180 °C at 10 mmHg | ontosight.ai |

| CAS Number | 17687-74-0 | nist.gov |

Thermodynamic Transitions of this compound

| Transition | Temperature | Notes | Reference |

| Ferroelectric Phase Transition | 103 K | Paraelectric to ferroelectric transition. | kek.jp |

| Glass Transition | ~265 K | Occurs upon cooling the liquid state. | consensus.appnih.gov |

| Fusion (Melting) | 368 K (95 °C) | Transition from solid to liquid. | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tricyclohexylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18,20H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGVKQSSSOCONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCCCC2)(C3CCCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170203 | |

| Record name | Tricyclohexylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17687-74-0 | |

| Record name | Tricyclohexylmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17687-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017687740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17687-74-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclohexylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tricyclohexylmethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4V7TY8LVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Tricyclohexylmethanol and Analogues

Optimized Reaction Pathways for Tricyclohexylmethanol Formation

The primary and most established method for synthesizing this compound is through the Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl group. The specific pathway for this compound formation typically utilizes a cyclohexyl Grignard reagent and a suitable carbonyl-containing compound.

One documented pathway involves the reaction of cyclohexylmagnesium bromide with formaldehyde (B43269). ontosight.ai In this process, two equivalents of the Grignard reagent react with the formaldehyde. The first equivalent adds to the carbonyl carbon, and a second equivalent is thought to react in a subsequent step, though the precise mechanism for the formation of the tertiary alcohol from formaldehyde is complex. A more controlled and optimized approach involves the reaction of cyclohexylmagnesium bromide with a ketone or an ester that can provide the central carbon atom and one of the cyclohexyl groups.

A highly efficient and analogous reaction is the synthesis of triphenylmethanol, where phenylmagnesium bromide is reacted with methyl benzoate (B1203000) or diethyl carbonate. wikipedia.org Applying this optimized pathway to this compound, the reaction of cyclohexylmagnesium bromide with cyclohexyl carboxylate or dicyclohexyl ketone would provide a more direct and higher-yielding route to the desired tertiary alcohol. The reaction with dicyclohexyl ketone represents a straightforward nucleophilic addition, while the reaction with an ester like cyclohexyl cyclohexanecarboxylate (B1212342) involves a double addition of the Grignard reagent.

| Reactant 1 | Reactant 2 | Description | Key Advantage |

|---|---|---|---|

| Cyclohexylmagnesium Bromide | Formaldehyde | A foundational method for forming the alcohol. ontosight.ai | Utilizes a simple C1 source. |

| Cyclohexylmagnesium Bromide | Dicyclohexyl Ketone | A direct Grignard addition to a ketone. | High specificity and control over the product. |

| Cyclohexylmagnesium Bromide | Cyclohexyl cyclohexanecarboxylate | Double addition of the Grignard reagent to an ester. | Efficient use of the cyclohexyl moiety from the ester. |

Application of Advanced Techniques in Organic Synthesis of this compound Analogues

The synthesis of analogues of this compound, where the cyclohexyl groups might be substituted or replaced, benefits from advanced techniques in organic synthesis that can improve efficiency, yield, and environmental footprint.

Ultrasonic-Assisted Synthetic Approaches

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful green chemistry technique. irjmets.com Ultrasonic irradiation enhances reaction rates, increases yields and product purity, and often allows for milder reaction conditions compared to conventional thermal methods. irjmets.com The phenomenon responsible for these effects is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures.

While specific studies on the ultrasonic-assisted synthesis of this compound itself are not prevalent, the principles are broadly applicable. For instance, ultrasonic irradiation has been successfully used to synthesize various heterocyclic analogues of other complex molecules, resulting in excellent yields (81.4–93.7%) and significantly reduced reaction times. nih.gov Similarly, the synthesis of Schiff bases and their metal complexes shows higher yields in shorter times under ultrasonic conditions compared to conventional refluxing. irjmets.comijcce.ac.ir

This methodology could be applied to the Grignard synthesis of this compound analogues. The high-energy environment created by cavitation could facilitate the formation of the Grignard reagent and enhance its subsequent reaction with the carbonyl compound, potentially leading to faster reactions and higher throughput, which is particularly useful for creating libraries of analogues for research purposes. rsc.org

| Parameter | Conventional Method | Ultrasonic-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Longer (hours to days) | Shorter (minutes to hours) | irjmets.comnih.gov |

| Reaction Yield | Variable | Generally Higher | irjmets.comnih.gov |

| Energy Input | Bulk heating (often inefficient) | Localized high energy (efficient) | irjmets.com |

| Product Purity | May require extensive purification | Often results in purer products | irjmets.com |

Contextualization within Methanol (B129727) Activation Strategies for C1 Building Blocks

Methanol is an inexpensive, readily available, and less toxic bulk chemical, making it a highly attractive C1 building block for sustainable organic synthesis. springernature.com However, the activation of methanol is challenging due to the high energy required to break its C-H bonds. chemrxiv.org A significant area of modern chemical research focuses on developing strategies to activate methanol for use in various chemical transformations. chemrxiv.orgnih.govchemrxiv.org

One of the most prominent strategies is the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" approach. springernature.com In this process, a transition-metal catalyst (often based on ruthenium, iridium, or manganese) temporarily abstracts hydrogen from methanol to generate an activated intermediate, typically formaldehyde, in situ. springernature.comchemrxiv.org This highly reactive formaldehyde can then engage with a variety of nucleophiles. The final step involves the catalyst returning the "borrowed" hydrogen to the intermediate to form the final product, with water being the only byproduct. springernature.com

The synthesis of this compound, which contains a central carbinol carbon (a C1 unit), can be viewed within this strategic framework. While the direct laboratory synthesis may start from formaldehyde or other carbonyls, these C1 sources are themselves industrially produced from methanol. Advanced catalytic systems based on methanol activation aim to bypass the need for pre-made formaldehyde, using methanol directly as the C1 source. Therefore, the synthesis of tertiary alcohols like this compound is conceptually linked to these sustainable strategies that utilize methanol as a foundational building block for complex organic molecules.

Crystallographic and Supramolecular Structural Investigations of Tricyclohexylmethanol

Single-Crystal X-ray Diffraction Analysis of Tricyclohexylmethanol

Single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms within a crystal. uol.dehzdr.de This technique has been instrumental in understanding the molecular and crystal structure of this compound.

The crystal structure of this compound has been re-examined by single-crystal X-ray diffraction at room temperature. researchgate.netnih.govresearchgate.net These investigations confirmed that TCHM crystallizes in the triclinic space group P-1. kek.jp The unit cell contains two molecules. kek.jp This re-examination was crucial for understanding the compound's weak ferroelectric properties. researchgate.netnih.govresearchgate.net

Table 1: Crystallographic Data for this compound at Room Temperature

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Molecules per Unit Cell (Z) | 2 |

Data sourced from crystallographic studies. kek.jp

Hydrogen Bonding Networks and Dimer Formation in the Crystalline State

In the crystalline state, two this compound molecules associate to form a dimer. kek.jpwikipedia.orgaocs.org This dimerization is mediated by hydrogen bonds between the hydroxyl groups of the two molecules. kek.jprsc.org Unlike other hydrogen-bonded ferroelectric crystals such as KH₂PO₄ (KDP), the bulky cyclohexyl groups prevent the formation of an extended hydrogen bond network. kek.jp Instead, the hydroxyl groups of two separate molecules are located at the center of the dimer. kek.jp The formation of these dimers is a key feature of the supramolecular structure. researchgate.netnih.gov Even in the supercooled liquid state, temperature-dependent FT-IR spectroscopy shows the gradual formation of dimers as the temperature decreases. nih.gov

Directional Disorder of Hydroxyl Groups in Dimers

A significant finding from the crystallographic analysis is the nature of the hydrogen bonding within the dimer. The two hydroxyl groups are arranged in tandem, but their direction is disordered. kek.jpnih.govresearchgate.net This means there are two possible, equally likely orientations for the pair of hydroxyl groups at the center of the dimer. kek.jpnih.gov This directional disorder gives the dimer a dipolar Ising nature, which is fundamental to its electrical properties. nih.govresearchgate.netsaitama-u.ac.jp

Structural Phase Transitions and Associated Mechanisms

This compound undergoes structural phase transitions at low temperatures. aps.org Adiabatic calorimetry measurements have identified a second-order phase transition at approximately 104 K (or 103 K in some studies). kek.jpresearchgate.net This transition corresponds to the onset of a ferroelectric phase, where the crystal exhibits spontaneous electrical polarization. kek.jprsc.org In addition to the ferroelectric transition, a broad thermal anomaly is observed around 348 K, which is attributed to the breaking of the hydrogen bonds within the dimers. nih.govsaitama-u.ac.jp

The mechanism behind the ferroelectric phase transition at 104 K is described as an order-disorder type. researchgate.netnih.govsaitama-u.ac.jp In the higher-temperature paraelectric phase (above 104 K), the dipoles created by the tandem hydroxyl groups in the dimers are disordered, pointing randomly in one of the two possible orientations. kek.jpnih.gov As the crystal is cooled below the transition temperature, these dipoles become ordered, aligning in a specific direction, which gives rise to a net spontaneous polarization and ferroelectricity. rsc.org The entropy change associated with this transition, measured at 1.9 J K⁻¹ mol⁻¹, supports this order-disorder mechanism of the dimer dipoles. nih.govresearchgate.netsaitama-u.ac.jp This process involves the reorientation of the OH groups and the simultaneous breaking and reforming of the two O-H···O bonds that link the molecules in the dimer. rsc.org

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | TCHM |

Cell-Quintupling Transitions in Related Molecular Crystals

While not observed in this compound itself, a notable phenomenon known as a cell-quintupling structural phase transition has been identified in a related molecular crystal, bis(trans-4-butylcyclohexyl)methanol (BBCHM). aip.orgaip.org This transition, occurring at 151.6 K, is a rare event in molecular crystals and has been examined through X-ray diffraction crystallography, Fourier-transform infrared spectroscopy, and adiabatic calorimetry. aip.orgresearchgate.netnih.gov

In many crystals, structural phase transitions upon cooling lead to a larger unit cell, a phenomenon described by the multiplicity m, which is the ratio of the number of molecules in the unit cell of the low-temperature phase to that of the high-temperature phase. aip.org For the room-temperature phase of BBCHM, which has the space group P21/n, Landau theory would typically allow for continuous phase transitions with multiplicities of 1 or 2. aip.org However, the observed transition in BBCHM is of m = 5. aip.org

A key finding is that a single modulation wave is sufficient to drive this cell-quintupling transition. aip.org The entropy of the transition, determined calorimetrically, suggests that two conformations are predominant in the room-temperature phase. This is in contrast to the fivefold disorder that would be expected from the structure of the low-temperature phase. aip.orgnih.gov The study of such complex phase transitions in related systems provides valuable context for understanding the potential structural dynamics in sterically hindered alcohols like this compound.

Comparative Crystallographic Studies with Dicyclohexylmethanol (B146628)

A comparative analysis of the crystal structures of this compound (TCHM) and Dicyclohexylmethanol (DCHM) highlights the significant influence of steric hindrance on their supramolecular assemblies.

Dicyclohexylmethanol is known to form cyclic tetramers in both the crystalline and molten liquid states due to the specific steric hindrance around its hydroxyl group. nii.ac.jp This leads to the formation of globular associates. nii.ac.jp In contrast, the increased steric bulk of the three cyclohexyl groups in TCHM prevents the formation of such ordered tetramers. Instead, TCHM molecules are believed to dissociate into monomers in the liquid state above the melting point. nii.ac.jp

The crystal structure of TCHM reveals a hydrogen-bonded dimer arrangement. jps.jpzu.edu.pk This dimerization is a key feature of its supramolecular chemistry. wiley-vch.de The O–H⋯O bonds link two TCHM molecules, and this dimeric structure is associated with interesting dielectric properties, including a minute pyroelectric effect at low temperatures and improper ferroelectricity. jps.jpzu.edu.pkrsc.org The ferroelectricity in TCHM is triggered by a "flip-flop" reorientation of the two hydroxyl groups within the dimer, which simultaneously breaks the two O–H⋯O hydrogen bonds and switches the polarity. jps.jprsc.org

The difference in hydrogen-bonding motifs between the tetrameric DCHM and the dimeric TCHM underscores the critical role of molecular shape in dictating the resultant supramolecular architecture and, consequently, the physical properties of these materials.

Below is a table summarizing key crystallographic and physical property data for this compound and Dicyclohexylmethanol:

| Property | This compound (TCHM) | Dicyclohexylmethanol (DCHM) |

| Molecular Formula | C₁₉H₃₄O nist.govnih.gov | C₁₃H₂₄O nist.gov |

| Molecular Weight | 278.47 g/mol nist.gov | 196.33 g/mol nist.gov |

| Supramolecular Structure | Hydrogen-bonded dimer jps.jpzu.edu.pk | Cyclic tetramer nii.ac.jp |

| Melting Point | 366 K nist.gov | Not specified |

| Glass Transition Temperature (Tg) | ~265 K nii.ac.jp | ~250 K nii.ac.jp |

Advanced Spectroscopic Characterization of Tricyclohexylmethanol

Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Association and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for investigating the molecular structure and interactions within tricyclohexylmethanol (TCHM). By analyzing the absorption of infrared radiation, specific vibrational modes of the molecule can be identified, providing insights into the nature and extent of hydrogen bonding and molecular association. tu-darmstadt.demdpi.comlibretexts.org

The temperature dependence of the FT-IR spectrum of liquid TCHM reveals the dynamics of molecular association. researchgate.nettsukuba.ac.jp As the temperature decreases, there is a gradual formation of dimers in the supercooled liquid state. researchgate.nettsukuba.ac.jp This is evidenced by changes in the vibrational bands corresponding to the hydroxyl (O-H) group, which is directly involved in hydrogen bonding. In many alcohols, the formation of hydrogen bonds leads to a characteristic broadening and red-shifting of the O-H stretching band.

A coherent analysis of FT-IR spectra, along with other techniques, suggests that at lower temperatures, the neat liquid of some sterically hindered alcohols consists predominantly of closed (square) tetramers formed via hydrogen bonds. researchgate.nettsukuba.ac.jp As the temperature increases, these cyclic structures can break down into oligomers with open or straight hydrogen bonding, as well as non-hydrogen-bonded monomers. tsukuba.ac.jp The bulky cyclohexyl groups in TCHM, however, sterically hinder the formation of extended hydrogen-bonded chains, leading to a prevalence of smaller aggregates like dimers. researchgate.nettsukuba.ac.jp

Key FT-IR Spectral Features for this compound:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

| O-H Stretching (Free) | ~3600-3700 | Indicates non-hydrogen-bonded hydroxyl groups (monomers). |

| O-H Stretching (H-bonded) | ~3200-3500 | Broad band indicating the presence of hydrogen-bonded species (dimers, oligomers). The extent of broadening and shifting provides information on the strength of the hydrogen bonds. |

| C-H Stretching | ~2850-3000 | Characteristic of the cyclohexyl rings. |

| C-O Stretching | ~1000-1200 | Can be sensitive to the hydrogen-bonding environment of the hydroxyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Oligomer Formation and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure and oligomeric state of this compound in solution. nih.govresearchgate.netrsc.orgbbhegdecollege.com By probing the magnetic environments of atomic nuclei, primarily ¹H (protons), NMR provides information on molecular connectivity and the formation of hydrogen-bonded aggregates. michael-hunger.deu-strasbg.fr

The ¹H NMR spectrum of TCHM is particularly informative. The chemical shift of the hydroxyl proton is highly sensitive to its involvement in hydrogen bonding. youtube.comlibretexts.org When TCHM molecules associate to form oligomers, the hydroxyl protons experience a different electronic environment compared to those of monomeric TCHM, leading to distinct signals in the NMR spectrum. researchgate.net

Quantum-chemical calculations combined with NMR data have been used to interpret the fine structure of the hydroxyl proton signal. tsukuba.ac.jp These studies suggest that the observed fine structure is a result of a temperature-dependent equilibrium between different oligomeric species. tsukuba.ac.jp At lower temperatures, the formation of specific oligomers, such as closed square tetramers in some hindered alcohols, is favored, while at higher temperatures, a mixture of open-chain oligomers and monomers becomes more prevalent. tsukuba.ac.jp

Temperature-Dependent Fine Structure of Hydroxy Protons by ¹H-NMR

The fine structure of the hydroxyl proton signal in the ¹H-NMR spectrum of TCHM exhibits a significant dependence on temperature. tsukuba.ac.jpnih.gov This phenomenon provides direct evidence for the dynamic equilibrium of hydrogen-bonded oligomer formation. tsukuba.ac.jp

At a given temperature, the observed chemical shift of the hydroxyl proton is a weighted average of the shifts for the different species present (monomers, dimers, and other oligomers) due to rapid exchange between these states on the NMR timescale. As the temperature changes, the equilibrium shifts, leading to a change in the populations of the different species and consequently, a change in the observed chemical shift. nmrwiki.orgresearchgate.net

A detailed analysis of this temperature-dependent fine structure, often in conjunction with quantum-chemical calculations, allows for the plausible interpretation of the formation and dissociation of specific oligomers. tsukuba.ac.jp For instance, the downfield shift of the hydroxyl proton signal upon cooling is consistent with an increase in the extent of hydrogen bonding. nmrwiki.org

Dielectric Spectroscopy for Investigating Molecular Dynamics

Dielectric spectroscopy is a powerful technique for studying the molecular dynamics of polar liquids like this compound. mdpi.comnih.gov It measures the response of the material to an applied alternating electric field over a wide range of frequencies, providing insights into the rotational motions of molecules and their aggregates. nii.ac.jpresearchgate.net

For many monohydroxy alcohols, dielectric spectra show a prominent Debye-type relaxation process, which is often attributed to the cooperative reorientation of hydrogen-bonded structures. researchgate.net In the case of TCHM, its dielectric behavior is influenced by the formation and breaking of hydrogen bonds, as well as the reorientation of individual molecules and their associates. researchgate.net

The study of dielectric relaxation in TCHM and similar bulky alcohols helps to understand the nature of the primary structural relaxation and its connection to viscosity. researchgate.net In some instances, a faster, smaller, and non-exponential relaxation peak is observed that correlates with viscous flow, while the main Debye peak is associated with the dynamics of hydrogen-bonded clusters. researchgate.net The analysis of dielectric data, often in combination with other techniques, provides a comprehensive picture of the complex molecular motions occurring in the liquid state. researchgate.netresearchgate.net

X-ray Scattering Studies of Molecular Association in Liquid States

X-ray scattering is a valuable technique for probing the short-range order and molecular association in the liquid state of this compound. malvernpanalytical.commatestlabs.comaps.orgnih.govnih.gov By measuring the angular distribution of scattered X-rays, one can obtain the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance from a central molecule. researchgate.nettsukuba.ac.jp

Studies on TCHM have shown that its radial distribution function exhibits little change with temperature in the experimental range of 95–160 °C. researchgate.nettsukuba.ac.jp This suggests that TCHM is essentially non-associating under these conditions, which is attributed to the steric hindrance of the bulky tricyclohexyl groups that prevent significant hydrogen bonding. tsukuba.ac.jp This is in contrast to less sterically hindered alcohols like dicyclohexylmethanol (B146628), which show a strong temperature dependence in their radial distribution functions, indicating the formation of globular associates upon cooling. researchgate.nettsukuba.ac.jp

The essentially non-associating nature of TCHM in this temperature range, as revealed by X-ray scattering, is consistent with findings from other spectroscopic techniques and contributes to a more complete understanding of its behavior in the liquid phase. daneshyari.comosti.govnih.gov

Integration of Multi-Spectroscopic Approaches for Comprehensive Characterization

A comprehensive understanding of the complex structure and dynamics of this compound requires the integration of multiple spectroscopic techniques. uni.wroc.plmdpi.comunizar-csic.es By combining the insights gained from FT-IR, NMR, dielectric spectroscopy, and X-ray scattering, a more complete and coherent picture emerges. tsukuba.ac.jpdaneshyari.com

For instance, a coherent analysis of FT-IR, heat capacity, and dielectric constant data for similar bulky alcohols has revealed that the neat liquid at low temperatures can consist of closed (square) tetramers formed via hydrogen bonds. researchgate.nettsukuba.ac.jp ¹H-NMR, with its sensitivity to the local chemical environment, can then be used to probe the specific types of oligomers present and their temperature-dependent equilibria. tsukuba.ac.jp

X-ray scattering provides direct information on the spatial arrangement of molecules, confirming the extent of molecular association. researchgate.net When these diverse datasets are analyzed together, they provide a powerful and synergistic approach to characterizing the intricate interplay of hydrogen bonding, steric effects, and molecular dynamics in this compound. u-strasbg.fr This integrated approach is crucial for building accurate models of its behavior in the liquid and supercooled states.

Thermodynamic and Phase Transition Studies of Tricyclohexylmethanol

Heat Capacity Measurements by Adiabatic Calorimetry

Adiabatic calorimetry has been a crucial technique for investigating the thermal properties of Tricyclohexylmethanol. nih.govsigmaaldrich.com These measurements, typically conducted over a wide temperature range, have provided precise data on the heat capacity of TCHM in its various phases, including the crystalline, liquid, and glassy states. nih.govnih.gov The heat capacity of the liquid-quenched glass of TCHM has been measured, offering insights into the disordered solid state. sigmaaldrich.com Studies have covered a broad temperature spectrum, from as low as 6 K up to 400 K, allowing for a comprehensive thermodynamic characterization. nih.gov

Anomalies and Phase Transitions in Crystalline this compound

Heat capacity measurements of crystalline this compound have revealed multiple thermal anomalies, indicating a complex phase behavior. nih.gov At room temperature, TCHM exists in a triclinic crystal structure where two molecules form a dimer through hydrogen bonding. kek.jp

Key findings from adiabatic calorimetry include:

A ferroelectric to paraelectric phase transition at approximately 103-104 K. kek.jpresearchgate.net This transition is associated with the ordering of the hydroxyl groups within the dimer, which are disordered between two possible orientations at higher temperatures. nih.govkek.jp The entropy of this transition has been measured to be 1.9 J K⁻¹ mol⁻¹, which supports the order-disorder mechanism. nih.govkek.jp

A broad anomaly observed in the heat capacity curve at 348 K, which is attributed to the breaking of the intra-dimer hydrogen bonds. nih.gov

A subtle hump in the excess heat capacity around 160 K, which has been analyzed in the context of a highly anisotropic Ising model. nih.gov

The fusion (melting) of the crystalline solid occurs at 368 K. nih.gov

Interactive Data Table: Phase Transitions in Crystalline this compound

| Transition Temperature (K) | Nature of Transition | Associated Entropy (J K⁻¹ mol⁻¹) |

|---|---|---|

| 103 - 104 | Ferroelectric-Paraelectric Phase Transition | 1.9 |

| ~160 | Broad hump in excess heat capacity | - |

| 348 | Breakage of intra-dimer hydrogen bonds | - |

| 368 | Fusion (Melting) | - |

Glass Transition Phenomena in Neat this compound

When the liquid form of this compound is cooled at a sufficient rate, it bypasses crystallization and forms a liquid-quenched glass. Adiabatic calorimetry studies have identified the glass transition temperature (Tg) for neat TCHM to be approximately 265 K. nih.govresearchgate.netacs.orgconsensus.app This transition is a kinetic phenomenon where the supercooled liquid falls out of equilibrium and becomes a glassy solid. The temperature dependence of Fourier-transform infrared (FT-IR) spectra of liquid TCHM has indicated the gradual formation of dimers in the supercooled state as the temperature decreases. nih.govacs.orgconsensus.app

Binary Mixture Studies with Dicyclohexylmethanol (B146628)

To further understand the glass-forming properties and intermolecular interactions, binary mixtures of this compound and a similar globular alcohol, Dicyclohexylmethanol, have been investigated. nii.ac.jptsukuba.ac.jp These studies, employing techniques like differential scanning calorimetry (DSC) and adiabatic calorimetry, have explored how the composition of the mixture influences its thermodynamic behavior. nii.ac.jptsukuba.ac.jp

Composition Dependence of Glass Transition Temperature

The glass transition temperature of the binary mixture of this compound and Dicyclohexylmethanol does not follow a simple linear trend with composition. nii.ac.jptsukuba.ac.jp Instead, it exhibits an anti-sigmoidal composition dependence. nii.ac.jptsukuba.ac.jp This non-ideal behavior suggests that the stability of the mixture varies with composition, with an equimolar mixture being particularly robust. nii.ac.jptsukuba.ac.jp The glass transition for an equimolar mixture was observed at approximately 257 K. nii.ac.jptsukuba.ac.jp

Enthalpy Relaxation and Excess Heat Capacity in Supercooled States

In the vicinity of the glass transition, supercooled liquids exhibit enthalpy relaxation, a process where the structure of the material slowly evolves towards the equilibrium supercooled liquid state. nii.ac.jp For the equimolar mixture of this compound and Dicyclohexylmethanol, a significant enthalpy relaxation was observed around the glass transition temperature of 257 K. nii.ac.jptsukuba.ac.jp

The excess heat capacity of the mixture, which is the difference between the measured heat capacity and the weighted average of the heat capacities of the pure components, shows a notable temperature dependence. nii.ac.jptsukuba.ac.jp In the liquid state, the excess heat capacity is positive, but it changes sign to become negative upon cooling through the glass transition. nii.ac.jptsukuba.ac.jp This negative excess heat capacity in the glassy state suggests a denser molecular packing in the mixed glass compared to the pure glasses. nii.ac.jptsukuba.ac.jp

Molecular Dynamics and Relaxation Frequencies in Supercooled Liquids

The molecular dynamics of supercooled this compound have been studied using dielectric and mechanical spectroscopy over a wide frequency range. usc.edu These studies probe the rotational and translational motions of the molecules as they slow down upon approaching the glass transition. The temperature dependence of the relaxation frequencies was analyzed using the Vogel-Fulcher-Tammann (VFT) equation, which is a common model for the dynamics of supercooled liquids. usc.edu

The analysis of relaxation frequencies for TCHM, combined with calorimetric data, yielded reasonable parameters within the VFT framework. usc.edu This contrasts with Dicyclohexylmethanol, for which the VFT analysis produced unphysical parameters. usc.edu The more reasonable fit for TCHM is suggested to be related to more significant changes in its liquid structure with temperature. usc.edu Dielectric relaxation studies on single crystals of TCHM have also been conducted to understand the dynamics in the crystalline state, particularly in relation to the motion of the hydroxyl groups within the dimers. researchgate.net

Application of Vogel-Fulcher-Tammann (VFT) Equation

The Vogel-Fulcher-Tammann (VFT) equation is a crucial empirical formula used to describe the non-Arrhenius temperature dependence of viscosity or relaxation times in liquids as they are supercooled towards the glass transition. wikipedia.orgnih.gov The equation is particularly effective in modeling the sharp increase in viscosity or relaxation time that characterizes the dynamics of glass-forming liquids over a relatively narrow temperature range. wikipedia.org The general form of the VFT equation is:

τ(T) = τ₀ * exp(B / (T - T₀))

where:

τ(T) is the relaxation time at temperature T.

τ₀ is the relaxation time at an infinite temperature limit.

B is a parameter related to the activation energy.

T₀ is the Vogel temperature, or ideal glass transition temperature, where molecular motion would theoretically cease. wikipedia.orgnih.gov

VFT Equation Parameters

| Parameter | Description |

|---|---|

| τ(T) | Relaxation time as a function of temperature. |

| τ₀ | Pre-exponential factor, representing relaxation time at infinite temperature. |

| B | A constant related to the activation barrier. |

| T₀ | The Vogel temperature, typically 30-70 K below the experimental glass transition temperature (Tg). |

In the study of this compound (TCHM), which undergoes a glass transition at approximately 265 K, the VFT equation has been successfully applied to analyze its molecular dynamics. usc.educonsensus.appnih.gov A comprehensive investigation utilizing dielectric and mechanical spectroscopy over a wide frequency range (spanning about seven orders of magnitude) explored the behavior of supercooled liquid TCHM. usc.edu

The temperature dependence of the relaxation frequencies obtained from these spectroscopic techniques, combined with calorimetric results, was analyzed using the VFT formula. usc.edu The analysis revealed that the VFT equation provides a reasonable and physically plausible fit for the relaxation data of TCHM, particularly when considering the broad timescale of the combined measurements, which extended over about ten orders of magnitude. usc.edu This successful application underscores the cooperative nature of molecular motion in TCHM as it approaches the glassy state and confirms that its dynamics are well-described by established models for glass-forming liquids. usc.edu

Thermodynamic Implications of Molecular Aggregation and Hydrogen Bonding

The thermodynamic properties of this compound are intrinsically linked to its molecular structure and the specific nature of its intermolecular interactions, which are dominated by molecular aggregation through hydrogen bonding. nih.govresearchgate.net Due to the significant steric hindrance imposed by the three bulky cyclohexyl groups, TCHM primarily forms dimers via hydrogen bonds between the hydroxyl (-OH) groups, rather than extended hydrogen-bonded networks seen in less hindered alcohols. nih.gov

In the liquid and supercooled liquid states, the gradual formation of these dimers with decreasing temperature has been confirmed by Fourier-transform infrared (FT-IR) spectroscopy. nih.govresearchgate.net Upon cooling, liquid TCHM does not readily crystallize and instead enters a glassy state at around 265 K. consensus.appnih.gov

In the crystalline phase, TCHM exhibits fascinating thermodynamic behavior directly resulting from its dimeric structure. The crystal structure at room temperature consists of TCHM molecules forming dimers where the two hydroxyl groups are arranged in tandem at the dimer's center. researchgate.net A key feature is that the direction of these tandem, hydrogen-bonded hydroxyl groups is disordered, with two possible orientations. researchgate.net This disorder is the origin of a significant phase transition.

Crystalline TCHM undergoes a paraelectric-to-ferroelectric phase transition at approximately 103-104 K. science.gov This transition is of an order-disorder type, driven by the ordering of the dimer dipoles. researchgate.net The entropy of this ferroelectric transition has been determined by adiabatic calorimetry to be 1.9 J K⁻¹ mol⁻¹, a value that supports the proposed order-disorder mechanism involving the two possible orientations of the dimer dipoles. researchgate.net Further heat capacity measurements have identified a broad thermal anomaly at a much higher temperature, around 348 K, which is attributed to the breakage of the intra-dimer hydrogen bonds. researchgate.net

Thermodynamic Transitions in this compound

| Transition | Temperature (K) | Associated Phenomenon |

|---|---|---|

| Glass Transition (Tg) | ~265 K consensus.appnih.gov | Onset of glassy state from supercooled liquid. |

| Ferroelectric Phase Transition | ~103 - 104 K science.gov | Order-disorder transition of hydrogen-bonded dimer dipoles. |

| Hydrogen Bond Breakage | ~348 K researchgate.net | Dissociation of the TCHM dimers. |

Ferroelectric and Pyroelectric Properties of Tricyclohexylmethanol Crystals

Identification of Tricyclohexylmethanol as an Organic Weak-Ferroelectric

This compound is a tertiary alcohol characterized by three cyclohexyl groups attached to a central carbon atom. kek.jp In its crystalline state, two TCHM molecules form a dimer structure through hydrogen bonds between their hydroxyl groups. kek.jpnih.gov This dimeric arrangement is central to its electrical properties. The crystal structure at room temperature is triclinic, belonging to the P-1 space group, with two molecules per unit cell. kek.jp

The identification of TCHM as a ferroelectric material stems from the observation of a phase transition at low temperatures. kek.jp Specifically, it exhibits ferroelectricity in its low-temperature phase, which emerges below a transition temperature of approximately 103-104 K. kek.jpuni.wroc.pl Despite the absence of a continuous hydrogen-bond network, which is a common feature in many traditional ferroelectrics like potassium dihydrogen phosphate (B84403) (KDP), TCHM demonstrates spontaneous polarization. kek.jprsc.org It is classified as an organic weak-ferroelectric due to its relatively small spontaneous polarization. rsc.orgsaitama-u.ac.jp The ferroelectricity is linked to a dipole-reorientation process within the hydrogen-bonded dimer. rsc.orgjps.jp

Characterization of Spontaneous Polarization and Pyroelectric Effect

The ferroelectric nature of this compound is confirmed by the presence of a spontaneous polarization (P_s) that is reversible under an external electric field. uni.wroc.plresearchgate.net This polarization is a key characteristic of its low-temperature ferroelectric phase.

The spontaneous polarization in TCHM is considered minute, with a reported value of approximately 6 x 10⁻³ µC/cm². rsc.org The material exhibits a second-order phase transition from a paraelectric to a ferroelectric state at around 104 K. uni.wroc.pl The pyroelectric effect, which is the change in spontaneous polarization with temperature, has been measured around this transition temperature. uni.wroc.plorcid.org The existence of a pyroelectric charge at low temperatures further substantiates its ferroelectric character. rsc.orgjps.jp The combination of these measurements confirms that TCHM is an improper ferroelectric below its transition temperature. uni.wroc.pl

| Property | Value | Reference |

|---|---|---|

| Ferroelectric Transition Temperature (T_c) | ~103-104 K | kek.jpuni.wroc.pl |

| Spontaneous Polarization (P_s) | 6 x 10⁻³ µC/cm² | rsc.org |

| Phase Transition Type | Second-order, Paraelectric-to-Ferroelectric | uni.wroc.pl |

| Ferroelectric Nature | Weak, Improper | uni.wroc.plrsc.org |

Mechanistic Insights into Dipole Reorientation and Order-Disorder Transitions

The mechanism underlying the ferroelectricity in this compound is distinct from proton-transfer types seen in other organic ferroelectrics. rsc.org It is rooted in a dipole reorientation process involving the entire hydroxyl groups within the TCHM dimer. rsc.orgjps.jp

In the higher-temperature paraelectric phase, the direction of the tandem hydroxyl groups within the hydrogen-bonded dimer is disordered, allowing for two possible orientations. kek.jpnih.govsaitama-u.ac.jp This disorder creates a dipolar Ising nature. nih.govsaitama-u.ac.jp As the crystal is cooled below the transition temperature, it undergoes an order-disorder transition. saitama-u.ac.jp In the low-temperature ferroelectric phase, the dipoles of the dimers become ordered. saitama-u.ac.jp The origin of the switchable polarization is the collective reorientation of the OH groups around the C–O bonds, a process that involves the simultaneous breaking of the two O–H···O hydrogen bonds linking the molecules in the dimer. rsc.orgjps.jp

Thermodynamic studies support this order-disorder mechanism. Heat capacity measurements have detected an anomaly at 103 K corresponding to the paraelectric-ferroelectric phase transition. kek.jp The entropy of this transition was determined to be 1.9 J K⁻¹ mol⁻¹, a value that is consistent with an order-disorder mechanism involving two possible orientations per dimer. kek.jpnih.govsaitama-u.ac.jp

Crystal Engineering Principles for Designing Organic Ferroelectric Materials

The study of this compound and similar molecular crystals provides insight into the principles of crystal engineering for creating new organic ferroelectric materials. jps.jpacs.org A key strategy is the utilization of intermolecular interactions, such as hydrogen bonds, to assemble molecules into non-centrosymmetric crystal structures, which is a prerequisite for ferroelectricity. iucr.orgrylene-wang.com

Key principles derived from the study of organic ferroelectrics include:

Hydrogen Bonding: As seen in TCHM, hydrogen bonds are crucial for creating specific molecular arrangements like dimers or chains that can support collective dipole ordering. rsc.orgrylene-wang.com The geometry of these bonds can permit mechanisms like dipole reorientation. jps.jp

Order-Disorder Transitions: Designing molecules that can exist in multiple orientational states at high temperatures and order into a polar state upon cooling is a successful strategy. saitama-u.ac.jp Globular molecules, for example, can exhibit such orientationally disordered phases. acs.org

Molecular Shape and Symmetry: The shape of the constituent molecules significantly influences the resulting crystal structure and its properties. consensus.app Introducing homochirality is another promising strategy for designing non-centrosymmetric structures. iucr.org

Supramolecular Synthons: The concept of using reliable patterns of intermolecular interactions (supramolecular synthons) is fundamental. rylene-wang.com In TCHM, the hydrogen-bonded dimer acts as the critical synthon.

Atom Substitution: The substitution of single atoms in an organic molecule can be a route to engineer ferroelectric properties, potentially increasing the number of polar axes without fundamentally altering the crystal structure. acs.org

These principles guide the rational design of new organic ferroelectrics by focusing on the control of intermolecular forces to achieve specific crystalline arrangements with switchable polarization. rylene-wang.com

Chemical Reactivity and Mechanistic Investigations of Tricyclohexylmethanol

Reaction Mechanisms Involving the Tricyclohexylmethanol Scaffold

The reactivity of the this compound scaffold is dominated by its nature as a bulky tertiary alcohol. Reactions involving this structure are heavily influenced by the stability of the corresponding carbocation and the steric hindrance imposed by the three cyclohexyl rings.

A primary reaction pathway for tertiary alcohols is acid-catalyzed dehydration. nau.edu For this compound, this would proceed via an E1 elimination mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water). libretexts.org Subsequent departure of the water molecule results in the formation of a tertiary tricyclohexylmethanide carbocation. This carbocation is relatively stable due to the electron-donating inductive effects of the three attached alkyl (cyclohexyl) groups. masterorganicchemistry.comlibretexts.org However, unlike the analogous triphenylmethyl ("trityl") cation which is significantly stabilized by resonance delocalization of the positive charge across the phenyl rings, the tricyclohexylmethanide cation's stability relies solely on hyperconjugation and inductive effects. libretexts.orgwikipedia.org The final step involves a base (such as water or the conjugate base of the acid catalyst) abstracting a proton from a carbon adjacent to the carbocation center, leading to the formation of an alkene. nau.edu Due to the steric bulk, rearrangement of the carbocation is unlikely.

Another key aspect of the this compound scaffold is its resistance to oxidation. rutgers.edu Tertiary alcohols lack a hydrogen atom on the carbinol carbon, a feature necessary for typical oxidation mechanisms involving reagents like potassium dichromate(VI) or potassium permanganate. rutgers.eduquora.com

The significant steric hindrance provided by the cyclohexyl groups also makes nucleophilic substitution reactions (SN1 and SN2) challenging. While tertiary alcohols can undergo SN1 reactions due to the formation of a stable carbocation, the bulky nature of the this compound scaffold can impede the approach of even weak nucleophiles. quora.comsketchy.com SN2 reactions are completely hindered as the backside attack required for this mechanism is sterically impossible. sketchy.comnumberanalytics.com

Studies on Thermal Degradation Mechanisms of Related Organic Compounds

The thermal stability and degradation pathways of this compound can be inferred from studies on related organic compounds, particularly other tertiary alcohols and polymers containing bulky cyclic or aliphatic structures. The thermal degradation of polymers and other organic molecules typically proceeds through pathways like depolymerization, side-group elimination, and random chain scission. wikipedia.org

Studies on the thermal decomposition of tertiary alcohols, such as tert-butyl alcohol, indicate that they undergo unimolecular elimination of water at high temperatures to form an alkene and water. acs.orgacs.org Similarly, the thermal decomposition of N-arylcarbamates of tertiary alcohols has been shown to yield carbon dioxide, an amine, and an olefin, proceeding through a first-order reaction with a charge-separated cyclic transition state. cdnsciencepub.comcdnsciencepub.com These findings suggest that a primary thermal degradation pathway for this compound would likely involve elimination to form tricyclohexylmethene and water.

Research on the thermal degradation of polymers provides further insight into potential mechanisms. For instance, polyacrylates often degrade through various reaction pathways that can include chain scission. mdpi.com The thermal decomposition of poly(alkylene succinate)s has been shown to occur mainly via β-hydrogen bond scission. slideshare.net For a molecule like this compound, high temperatures could initiate homolytic cleavage of a C-C or C-O bond, generating radical intermediates that would lead to a complex mixture of degradation products. The presence of oxygen can accelerate degradation through the formation of hydroperoxides, which then participate in further breakdown reactions. wikipedia.org

The thermal stability of polymers is often enhanced by the incorporation of rigid, aromatic, or bulky cyclic structures. rsc.org Spiro polycycloacetals containing aromatic groups, for example, show high thermal degradation temperatures (343–370 °C). rsc.org This suggests that the compact and robust structure of the three interconnected cyclohexyl rings in this compound could contribute to a relatively high thermal stability compared to simpler acyclic tertiary alcohols.

Influence of Hydrogen Bonding and Steric Hindrance on Reactivity

The chemical reactivity of this compound is fundamentally governed by the interplay between hydrogen bonding, facilitated by its hydroxyl group, and the significant steric hindrance imposed by its three cyclohexyl substituents.

Hydrogen Bonding:

In the solid state, this compound molecules form dimers through hydrogen bonds. kek.jpnih.gov X-ray diffraction studies have revealed that in the crystal structure, two molecules are linked by hydrogen bonds between their hydroxyl groups, with the two hydroxyl groups arranged in tandem at the center of the dimer. kek.jpnih.gov This dimerization and the potential for disordered orientations of the hydroxyl groups give rise to interesting physical properties, such as ferroelectricity at low temperatures. kek.jprsc.orgjps.jp This intermolecular hydrogen bonding can influence reactivity by affecting the availability of the hydroxyl group to participate in reactions. For a reaction to occur at the hydroxyl group, energy must be supplied to break these hydrogen bonds. In solution, the hydroxyl group can form hydrogen bonds with solvent molecules, which also modulates its reactivity.

Steric Hindrance:

Steric hindrance is arguably the most dominant factor controlling the reactivity of this compound. wikipedia.org The three bulky cyclohexyl groups effectively shield the central carbinol carbon and the hydroxyl group, slowing down or completely preventing reactions that require nucleophilic attack or approach to this center. numberanalytics.comwikipedia.org

This steric bulk has several key consequences:

Slows Reaction Rates: It hinders the approach of reactants, thereby increasing the activation energy for many reactions. wikipedia.org This is particularly evident in bimolecular reactions like SN2, which are effectively blocked.

Controls Selectivity: Steric hindrance can be exploited to control the regioselectivity of reactions, although in the case of this compound, it often leads to a general lack of reactivity. wikipedia.org

Influences Esterification: The esterification of bulky tertiary alcohols is notoriously difficult due to steric hindrance around the hydroxyl group, often requiring harsh conditions or specialized reagents. oup.com

Stabilizes the Molecule: The bulky groups provide a "corset effect," which can stabilize the molecule by preventing decomposition pathways that would require the substituents to move closer together. wikipedia.org

The table below summarizes the expected influence of these factors on different reaction types for this compound.

| Reaction Type | Influence of Hydrogen Bonding | Influence of Steric Hindrance | Expected Reactivity |

| Dehydration (E1) | Can slightly lower the rate by stabilizing the ground state. | Minimal effect on the rate-determining step (carbocation formation), but influences base access for proton removal. | Favorable under strong acid/heat. |

| Oxidation | N/A | Prevents reaction by shielding the carbinol carbon, which also lacks a hydrogen atom. | Resistant to oxidation. |

| Substitution (SN1) | Can influence leaving group ability. | Hinders the approach of the nucleophile to the carbocation intermediate. | Slow, highly dependent on nucleophile. |

| Substitution (SN2) | N/A | Completely blocks backside attack by the nucleophile. | Unreactive. |

| Esterification | Can affect the nucleophilicity of the oxygen. | Severely hinders the approach of the acylating agent to the hydroxyl group. | Very difficult; requires specific methods. |

Applications and Emerging Research Directions for Tricyclohexylmethanol in Advanced Materials Science

Role in Understanding Fundamental Aspects of Condensed States of Matter

Tricyclohexylmethanol (TCHM) serves as a significant model compound for investigating the fundamental principles of condensed states of matter, particularly in the realm of molecular crystals and their phase transitions. Its unique structural and dynamic properties have made it a subject of interest in solid-state physics and chemistry.

One of the key areas where TCHM has provided valuable insights is in the study of weak ferroelectrics. Unlike conventional ferroelectric materials, TCHM exhibits improper ferroelectricity with a relatively small spontaneous polarization. acs.org At room temperature, TCHM crystallizes in a triclinic P-1 space group, forming dimers through hydrogen bonds between the hydroxyl groups of two adjacent molecules. aip.org This dimerization is a crucial feature, as the collective behavior of these hydrogen-bonded dimers is central to the material's dielectric properties.

A significant finding is the paraelectric-to-ferroelectric phase transition that occurs in TCHM at a low temperature of 103 K. aip.org This transition is understood to be of an order-disorder type. In the higher-temperature paraelectric phase, the direction of the tandem hydroxyl groups within the dimer is disordered, with two possible orientations. aip.orgresearchgate.net Upon cooling below the transition temperature, these hydroxyl groups adopt an ordered arrangement, leading to the emergence of spontaneous polarization and the ferroelectric state. aip.orgresearchgate.net The mechanism involves a "flip-flop" motion of the hydroxyl groups, where the hydrogen bonds are transiently broken and reformed. worldscientific.com This behavior classifies TCHM as a dipolar Ising crystal, providing a tangible system for studying theoretical models of one-dimensional correlations in condensed matter. researchgate.net

Calorimetric studies have been instrumental in characterizing these phase transitions. Adiabatic calorimetry has precisely measured the heat capacity of TCHM from cryogenic temperatures up to its melting point, revealing anomalies corresponding to the ferroelectric transition. researchgate.net The entropy of this transition has been determined to be approximately 1.9 J K⁻¹ mol⁻¹, which supports the order-disorder mechanism of the dimer dipoles. researchgate.net

Furthermore, investigations into the supercooled liquid and glassy states of TCHM have expanded our understanding of non-crystalline condensed matter. mdpi.com Upon cooling from the liquid state, TCHM can bypass crystallization and form a glass at around 265 K. mdpi.com Spectroscopic studies of the supercooled liquid have shown the gradual formation of dimers as the temperature decreases, highlighting the persistence of local ordering even in the amorphous state. mdpi.com The study of binary mixtures of TCHM with dicyclohexylmethanol (B146628) has also provided insights into the composition dependence of glass transition temperatures and excess thermodynamic properties, revealing details about molecular packing and intermolecular interactions in mixed amorphous systems. dicp.ac.cn

Development of New Functional Organic Materials and Molecular Crystals

This compound is a prime example of a functional organic material, where its specific molecular structure gives rise to desirable physical properties, particularly ferroelectricity. The development of new functional organic materials and molecular crystals often leverages the principles of crystal engineering, where the targeted synthesis of molecules with specific shapes and intermolecular interaction motifs allows for the design of materials with tailored functionalities.

The ferroelectricity in TCHM is a direct consequence of its molecular and crystal structure. worldscientific.com The molecule itself possesses a dipole moment originating from its polar hydroxyl group. In the crystalline state, the formation of hydrogen-bonded dimers creates a larger, switchable dipolar unit. aip.orgresearchgate.net The ability to reorient these dipoles with an external electric field is the basis for its ferroelectric behavior. researchgate.net The study of TCHM contributes to the broader field of organic ferroelectrics, which are sought after for their potential advantages over traditional inorganic ferroelectrics, such as flexibility, lower processing temperatures, and reduced environmental impact. advancedsciencenews.com

The research on TCHM and related compounds aids in establishing design principles for new molecular crystals with specific dielectric or ferroelectric properties. For instance, the understanding of how the steric hindrance of the bulky cyclohexyl groups influences the hydrogen bonding and molecular packing is crucial. advancedsciencenews.com This knowledge can be applied to the design of other organic molecules where a balance between strong dipole-dipole interactions and the ability for dynamic reorientation is required.

The development of functional molecular crystals like TCHM is not limited to ferroelectricity. The ability to form well-defined crystalline structures with specific molecular arrangements can be exploited for other applications. While not extensively explored for TCHM itself, the principles of crystal engineering demonstrated by its structure are relevant for creating materials with applications in nonlinear optics, piezoelectric sensors, and data storage. The ordered arrangement of molecules in a crystal can lead to anisotropic properties that are essential for these technologies.

This compound as a Ligand Precursor in Catalysis

While this compound is primarily studied for its condensed matter properties, its molecular structure presents potential for its use as a precursor in the design and synthesis of specialized ligands for catalysis. The hydroxyl group and the cyclohexyl rings offer sites for chemical modification to create ligands with unique steric and electronic properties.

Design and Synthesis of this compound-Derived Ligands

The design of ligands derived from this compound would likely focus on leveraging its bulky tricyclohexyl moiety. This large steric profile could be advantageous in creating a specific coordination environment around a metal center, influencing the selectivity of a catalytic reaction.

Hypothetical design strategies could involve:

Functionalization of the Hydroxyl Group: The hydroxyl group can be converted into other functional groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), which are common coordinating groups in catalysis. For instance, esterification or etherification could be a first step to introduce a linker to which a coordinating group is attached.

Functionalization of the Cyclohexyl Rings: While more challenging, the cyclohexyl rings could be functionalized to introduce additional donor atoms, creating multidentate ligands. This could lead to the formation of pincer-type ligands, which are known to stabilize metal centers and promote specific catalytic activities.

The synthesis of such ligands would likely follow established multi-step organic synthesis routes. For example, the synthesis of a phosphine (B1218219) ligand could involve the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a phosphide (B1233454) anion. The synthesis of salen-type or hydrazone ligands often involves the condensation of an aldehyde or ketone with a diamine or hydrazine, respectively. rsc.orgmdpi.com While TCHM itself is not an aldehyde or ketone, it could be chemically modified to incorporate such functionalities.

Catalytic Applications in Organic Synthesis and Related Fields

Ligands derived from this compound could find applications in various areas of homogeneous catalysis. The bulky nature of the tricyclohexyl group could be particularly useful in reactions where steric hindrance plays a key role in controlling selectivity, such as:

Asymmetric Catalysis: Chiral ligands are essential for enantioselective synthesis. While TCHM is achiral, it could be used as a scaffold for the introduction of chiral elements, or its bulky nature could amplify the effect of a chiral center elsewhere in the ligand.

Cross-Coupling Reactions: Ligands with large steric bulk are often used in cross-coupling reactions to promote reductive elimination and prevent catalyst deactivation.

Polymerization: The steric properties of the ligand can influence the tacticity and molecular weight of polymers produced in metal-catalyzed polymerization reactions.

The introduction of catalysts in chemical conversions is known to improve selectivity, yield, and reaction rates. mdpi.com The development of novel ligands, such as those potentially derived from TCHM, is a continuous effort in the field of catalysis to achieve more efficient and sustainable chemical processes. researchgate.netnih.gov

Role in Metal-Organic Catalysis and Coordination Chemistry

In the broader context of metal-organic catalysis and coordination chemistry, ligands play a crucial role in tuning the properties of the metal center. nih.gov The electronic and steric environment created by the ligands dictates the reactivity of the metal complex.

A hypothetical this compound-derived ligand would likely be a "supporting ligand," meaning it would remain coordinated to the metal center throughout the catalytic cycle and influence its activity. The large steric demand of the tricyclohexyl groups could create a "pocket" around the metal center, controlling the access of substrates and influencing the transition state energies of the catalytic steps.

The coordination chemistry of such ligands with various transition metals would need to be explored to understand their bonding characteristics and the stability of the resulting metal complexes. This fundamental understanding is essential before any catalytic applications can be realized.

Implications for Advanced Materials in Sustainable Technologies

The properties of this compound as a functional organic material have implications for the development of advanced materials for sustainable technologies. The push for more sustainable and environmentally friendly technologies has created a demand for new materials with improved performance and reduced environmental impact. nih.gov

Organic ferroelectrics, such as TCHM, are of particular interest for sustainable electronics. researchgate.net Compared to their inorganic counterparts, which often contain heavy metals like lead, organic ferroelectrics can be made from abundant elements and are potentially biodegradable or more easily recyclable. researchgate.net Their low-cost and versatile synthesis are also advantageous for large-scale manufacturing.

Potential applications of TCHM and related organic ferroelectrics in sustainable technologies include:

Low-Power Electronics: Ferroelectric materials can be used in non-volatile memory devices (FeRAM) that retain data without a constant power supply, leading to significant energy savings in electronic devices. The low power consumption of organic-based devices is a key advantage for sustainable electronics. aip.orgadvancedsciencenews.com

Energy Harvesting: Piezoelectric and pyroelectric properties are inherent to ferroelectric materials. This allows them to convert mechanical vibrations and temperature fluctuations, respectively, into electrical energy. Devices based on organic ferroelectrics could be used to harvest ambient energy for powering small sensors and wearable electronics, reducing the reliance on batteries. acs.orgworldscientific.com

Flexible Electronics: The flexibility of organic materials makes them ideal for use in flexible displays, wearable sensors, and implantable medical devices. advancedsciencenews.com The development of flexible and biocompatible electronic devices is a key area of research for sustainable and human-centric technologies. worldscientific.com

The development of advanced materials must consider the entire life cycle, from synthesis to disposal, to ensure they are truly sustainable. nih.gov While the direct application of TCHM in commercial devices is not yet established, its study as a model organic ferroelectric contributes to the fundamental knowledge needed to design and develop the next generation of sustainable electronic materials.

Future Perspectives in Molecular Crystal Engineering and Supramolecular Chemistry

This compound (TCHM), a tertiary alcohol characterized by three bulky cyclohexyl groups attached to a central carbinol carbon, presents a unique molecular architecture that is ripe for exploration in the fields of molecular crystal engineering and supramolecular chemistry. Its inherent properties, such as its ability to form hydrogen-bonded dimers and exhibit ferroelectricity at low temperatures, provide a solid foundation for designing novel materials with tailored functionalities. The future of TCHM in advanced materials science lies in harnessing its distinct steric and electronic features to construct complex, functional supramolecular systems.

At the core of this compound's behavior in the solid state is its crystal structure. At room temperature, it crystallizes in a triclinic P-1 space group with two molecules per unit cell. sigmaaldrich.com These two molecules are not independent; they form a dimer through a hydrogen bond between their hydroxyl groups. sigmaaldrich.com A key feature of this dimer is the disordered orientation of the tandem hydroxyl groups, which can exist in two possible orientations. sigmaaldrich.comresearchgate.net This disorder is not random but is the precursor to an interesting physical phenomenon.

Upon cooling, crystalline this compound undergoes a paraelectric-ferroelectric phase transition at 103 K. sigmaaldrich.com This transition is accompanied by a spontaneous polarization in the low-temperature phase, indicating the onset of ferroelectricity. sigmaaldrich.com The mechanism behind this is an order-disorder transition of the dimer dipoles. researchgate.net The reorientation of the two hydroxyl groups, a "flip-flop" mechanism, is responsible for switching the polarity of the hydrogen-bonded dimer. mdpi.com This results in a weak ferroelectric polarization. mdpi.com

The bulky and rigid nature of the cyclohexyl groups, combined with the directional hydrogen-bonding capability of the hydroxyl group, makes this compound an intriguing building block for creating more intricate supramolecular architectures. Future research can be envisioned along several promising avenues:

Functionalized Derivatives for Programmed Self-Assembly: The synthesis of functionalized this compound derivatives is a key step toward its broader application. By introducing additional functional groups onto the cyclohexyl rings, it becomes possible to encode specific recognition motifs for programmed self-assembly. For instance, the incorporation of long alkyl chains could lead to the formation of liquid crystalline phases, a possibility that has been preliminarily explored. sigmaaldrich.comresearchgate.nettsukuba.ac.jp While this compound itself does not form liquid crystals, its derivatives might exhibit such behavior. researchgate.net The introduction of recognition sites for metal coordination would also open the door to creating novel metal-organic frameworks (MOFs). wiley-vch.de

This compound in Metal-Organic Frameworks (MOFs): The sheer bulk of the this compound molecule could be advantageous in the design of MOFs with large pores for applications in gas storage and separation. prometheanparticles.co.uksryahwapublications.comdrpress.org By functionalizing TCHM with appropriate linker groups, it could serve as a voluminous node or a bulky strut within the framework. This could lead to materials with high internal surface areas and specific affinities for guest molecules. A patent related to gas storage and release compounds has already mentioned this compound, suggesting its potential in this area. google.com The hydroxyl group could also be exploited to impart specific chemical functionality to the pores of the MOF.

Supramolecular Polymers and Gels: The ability of this compound to form dimers through hydrogen bonding is a foundational principle of supramolecular polymerization. By designing difunctional or multifunctional derivatives of TCHM, it is conceivable to create linear or cross-linked supramolecular polymers. nih.govrsc.org The bulky nature of the tricyclohexyl groups would likely lead to polymers with high free volume and potentially interesting mechanical or rheological properties. Furthermore, the self-assembly of such derivatives in appropriate solvents could lead to the formation of supramolecular gels. mdpi.com

Computational Design and Prediction: The future development of this compound-based materials will be significantly accelerated by computational modeling. researchgate.netnih.gov Molecular dynamics and quantum chemical calculations can provide valuable insights into the self-assembly behavior of TCHM and its derivatives. nih.gov These computational studies can help in predicting the crystal structures of new derivatives, understanding the thermodynamics of their self-assembly, and guiding the design of molecules with desired properties before their synthesis, saving significant experimental effort. bham.ac.uk

Interactive Data Table: Crystallographic and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₄O | chemmethod.com |

| Molecular Weight | 278.47 g/mol | chemmethod.com |

| Crystal System (RT) | Triclinic | sigmaaldrich.com |

| Space Group (RT) | P-1 | sigmaaldrich.com |

| Molecules per Unit Cell (Z) | 2 | sigmaaldrich.com |

| Phase Transition Temperature | 103 K | sigmaaldrich.com |

| Low-Temperature Phase | Ferroelectric | sigmaaldrich.comresearchgate.net |

| Melting Point | 94-96 °C | chemmethod.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing tricyclohexylmethanol (TCHM) in a laboratory setting?

- Methodological Answer : TCHM is synthesized via tertiary alcohol formation, typically through Grignard reactions using cyclohexylmagnesium bromide and ketone precursors. Post-synthesis characterization should include: